molecular formula C18H16N4O6 B3312163 N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946299-22-5

N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B3312163
CAS No.: 946299-22-5
M. Wt: 384.3 g/mol
InChI Key: SRZZGKROCXUBPP-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide features a pyrido[2,3-d]pyrimidinone core fused with a benzodioxolyl group and substituted with methoxy and methyl moieties. Its structure combines heterocyclic aromaticity (pyrido-pyrimidinone) with electron-donating substituents (methoxy, methyl), which may influence solubility, metabolic stability, and receptor-binding properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6/c1-21-16-15(12(26-2)5-6-19-16)17(24)22(18(21)25)8-14(23)20-10-3-4-11-13(7-10)28-9-27-11/h3-7H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZZGKROCXUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Pyrido[2,3-d]pyrimidinyl Group: This can be achieved through a series of condensation reactions involving appropriate starting materials such as aminopyrimidine derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrido[2,3-d]pyrimidinyl group using reagents like acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrido[3,2-d]pyrimidinone Derivatives
  • N-(1,3-Benzodioxol-5-yl)-2-[2,4-dioxo-3-(3-pyridinylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide (): Key Differences: The pyrido[3,2-d]pyrimidinone core (vs. The 3-pyridinylmethyl substituent introduces a bulky, lipophilic group that may enhance membrane permeability but reduce solubility. Implications: The structural shift from pyrido[2,3-d] to pyrido[3,2-d] could modify electronic density distribution, influencing binding affinity to targets like kinases or proteases .
Thieno[2,3-d]pyrimidine Analogs
  • N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Key Differences: Replacement of the pyrido-pyrimidinone core with a sulfur-containing thieno[2,3-d]pyrimidine ring reduces oxygen-dependent hydrogen bonding but increases lipophilicity. The phenylthieno group introduces steric bulk. Implications: The sulfur atom may enhance metabolic stability via resistance to oxidative degradation, while reduced polarity could limit aqueous solubility (LC-MS m/z 362.0) .

Substituent Effects

Methoxy vs. Pyridinylmethyl Groups
  • In contrast, the 3-pyridinylmethyl substituent in ’s compound introduces a basic nitrogen, enabling salt-bridge formation with acidic residues .
Methyl vs. Fluorine Substituents
  • Fluorinated analogs (e.g., 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives in ) exhibit increased electronegativity, which can enhance binding to electron-deficient regions in targets.

Pharmacological Implications

  • Kinase Inhibition: Pyrido-pyrimidinones are known kinase inhibitors (e.g., GSK3β, CDKs). The methoxy and methyl groups may fine-tune selectivity .
  • Antimicrobial Activity : Fluorinated acetamide derivatives () demonstrate antibacterial properties, implying that the target compound’s acetamide linkage could serve a similar role .

Structural Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Biological Role
Target Compound Pyrido[2,3-d]pyrimidinone 5-methoxy, 1-methyl, benzodioxolyl - Kinase inhibition, metabolic stability
Compound Pyrido[3,2-d]pyrimidinone 3-pyridinylmethyl, benzodioxolyl - Altered receptor interactions
Compound Thieno[2,3-d]pyrimidine Phenylthieno, acetamide 362.0 Antimicrobial, enzyme modulation
Fluorinated Derivative Oxazolidinone 5-fluoropyridinyl, piperazinyl - Antibacterial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

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